Lipophilicity (XLogP3-AA): 5-Cyclopropyl Exhibits an Intermediate, Balanced LogP That Differs from Every Closest Analog
The target compound's computed XLogP3-AA value of 0.6 places it at the midpoint of the five-member comparator series, approximately 0.8 log units below 5-isopropyl (1.2), 1.0 log unit below 5-tert-butyl (1.6), 0.4 log units below 5-(1-methylcyclopropyl) (1.0), and 0.8 log units above the unsubstituted analog (−0.2) [1]. This intermediate lipophilicity profile is consistent with the cyclopropyl group providing modest hydrophobicity while avoiding the large lipophilic increment introduced by a tert-butyl (Δ = +1.0), isopropyl (Δ = +0.6), or methyl-substituted cyclopropyl (Δ = +0.4) substituent [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 5-Isopropyl: 1.2; 5-tert-Butyl: 1.6; 5-(1-Methylcyclopropyl): 1.0; 5-Unsubstituted: −0.2 |
| Quantified Difference | Δ = −0.6 to −1.0 vs. alkyl-substituted analogs; Δ = +0.8 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A lower logP relative to isopropyl and tert-butyl analogs predicts superior aqueous solubility and reduced phospholipidosis risk, making the 5-cyclopropyl compound a more tractable starting point for lead optimization in oral drug discovery programs.
- [1] PubChem CID 103281669 (target, XLogP3-AA 0.6); CID 103281689 (5-isopropyl, XLogP3-AA 1.2); CID 103281684 (5-tert-butyl, XLogP3-AA 1.6); CID 103281631 (5-(1-methylcyclopropyl), XLogP3-AA 1.0); CID 103281677 (5-unsubstituted, XLogP3-AA −0.2). Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology 2011, 24 (9), 1420–1456. (Provides framework for interpreting logP differences and their impact on ADME.) View Source
